1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride
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Overview
Description
It is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) and is used as an antidepressant and anxiolytic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride involves several steps. The initial step typically includes the reaction of 4-(1-Phenylethoxy)benzaldehyde with an appropriate amine under reductive amination conditions. This is followed by the conversion of the resulting amine to its hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reductive amination processes, followed by purification steps such as recrystallization to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems and its potential role in modulating biological pathways.
Medicine: Investigated for its antidepressant and anxiolytic properties, making it a candidate for treating mood disorders.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and contributes to its antidepressant and anxiolytic effects. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to mood regulation and stress response.
Comparison with Similar Compounds
Venlafaxine: Another SNRI with a similar mechanism of action but different pharmacokinetic properties.
Duloxetine: An SNRI used for treating depression and anxiety, with a broader spectrum of action.
Milnacipran: An SNRI primarily used for treating fibromyalgia and depression.
Uniqueness: 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its potency as an SNRI and its favorable pharmacokinetic profile make it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
1-[4-(1-phenylethoxy)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-12(17)14-8-10-16(11-9-14)18-13(2)15-6-4-3-5-7-15;/h3-13H,17H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKJZFGSYHCPKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(C)C2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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